molecular formula C5H5ClN2O B1519852 (3-Chloropyrazin-2-yl)methanol CAS No. 89283-32-9

(3-Chloropyrazin-2-yl)methanol

Cat. No.: B1519852
CAS No.: 89283-32-9
M. Wt: 144.56 g/mol
InChI Key: NYTVRJQDIXLFAT-UHFFFAOYSA-N
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Description

“(3-Chloropyrazin-2-yl)methanol” is a useful reagent for the preparation of indazolylquinazolinones as inhibitors of human immunodeficiency virus replication .


Synthesis Analysis

The synthesis of “this compound” involves aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines .


Molecular Structure Analysis

The molecular formula of “this compound” is C5H5ClN2O . The InChI code is 1S/C5H5ClN2O/c6-5-4(3-9)7-1-2-8-5/h1-2,9H,3H2 . The molecular weight is 144.56 g/mol .


Chemical Reactions Analysis

“this compound” is involved in the reaction conditions of 2-chloro-3-cyanopyrazine with hydrogen and acetic acid in water at 20 under 3000.3 Torr .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 144.56 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are 144.0090405 g/mol . The topological polar surface area is 46 Ų . The heavy atom count is 9 .

Scientific Research Applications

Occupational Exposure and Toxicity

  • Methanol is recognized as an important chemical feedstock and solvent, with its production and use presenting occupational hazards. In one case, a consultant supervising tank cleaning experienced acute methanol toxicity due to extended exposure without adequate protective clothing, highlighting the chemical's potent toxicity and the importance of proper safety measures in industrial settings (Downie, Khattab, Malik, & Samara, 1992).

Methanol Toxicity and its Effects

  • Methanol ingestion can lead to severe visual disturbances. A study used Optical Coherence Tomography (OCT) to monitor the retinal changes in a patient with methanol-induced retinal toxicity, revealing acute peripapillary nerve fiber swelling and a decrease in retinal thickness over time. This illustrates the detrimental effects of methanol on vision and provides a method for monitoring the progression of toxicity (Fujihara, Kikuchi, & Kurimoto, 2006).

Methanol in Medical Treatment

  • Fomepizole, an inhibitor of alcohol dehydrogenase, has been evaluated for its effectiveness in treating methanol poisoning. The study found that fomepizole helped in preserving visual acuity, resolving metabolic acidosis, and inhibiting formic acid production, indicating its potential as a safe and effective treatment for methanol poisoning (Brent, McMartin, Phillips, Aaron, & Kulig, 2001).

Neurological Implications of Methanol Exposure

Safety and Hazards

The safety information for “(3-Chloropyrazin-2-yl)methanol” includes hazard statements H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 .

Mechanism of Action

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.04 according to iLOGP and -0.11 according to XLOGP3 . These properties could impact the compound’s bioavailability and distribution within the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (3-Chloropyrazin-2-yl)methanol. For instance, the compound’s storage temperature is recommended to be under an inert gas (nitrogen or Argon) at 2-8°C . These conditions could potentially affect the compound’s stability and activity. Other factors, such as pH and the presence of other compounds, could also influence its action.

Properties

IUPAC Name

(3-chloropyrazin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-5-4(3-9)7-1-2-8-5/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTVRJQDIXLFAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653998
Record name (3-Chloropyrazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89283-32-9
Record name (3-Chloropyrazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2,2,6,6-tetramethylpiperidine (TMP) (43.8 mL, 36.4 g, 0.258 mol, 1.18 eq.) in anhydrous THF (600 mL), cooled to −78° C., 2.5 M n-BuLi in hexanes (110.9 mL, 0.277 mol, 1.27 eq.) was added directly. The solution was allowed to warm to 0° C. for 20 min, after which the reaction was again cooled to −78° C. A solution of chloropyrazine (19.2 mL, 25.0 g, 0.218 mol) in THF (50 mL) was added dropwise over 10 min; a color change from light yellow to dark brown was observed. The reaction was allowed to react at −78° C. to −70° C. for 10 min. A solution of DMF (42.0 mL, 39.9 g, 0.546 mol, 2.5 eq.) in THF (50 mL) was added slowly over 12 min. The temperature was maintained at −78° C. to −70° C. for 2 h. The reaction was quenched with MeOH (400 mL) at −78° C. and charged with NaBH4 (16.5 g, 0.437 mol, 2.0 eq.) at 0° C. for 2 h. The solvent was partially removed in vacuo and additional CH2Cl2 (200 mL) was added to the oil and the reaction mixture was quenched with 2N HCl (900 mL) to a neutral pH. The aqueous layer was extracted with CH2Cl2 (4×) and EtOAc (2×). The organic layers were combined, dried over Na2SO4, filtered, and concentrated in vacuo, giving a crude black liquid. The crude material was adsorbed onto silica gel (for dry loading) and purified by chromatography on silica gel [2 kg silica gel, eluting with MeCN:CH2Cl2 2%→5%→10%] affording the title compound, as a dark brown oil; 1H NMR (400 MHz, CDCl3) δ 4.86 (2H, s), 8.36 (1H, d, J=4.35 Hz), 8.51 (1H, d, J=2.56 Hz); MS (ES+): m/z 144.93 (100) [MH+]; HPLC: tR=1.60 min (OpenLynx, polar—7 min).
Quantity
43.8 mL
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reactant
Reaction Step One
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Quantity
600 mL
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solvent
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0 (± 1) mol
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[Compound]
Name
hexanes
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110.9 mL
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reactant
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19.2 mL
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reactant
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Quantity
50 mL
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solvent
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42 mL
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reactant
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50 mL
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solvent
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16.5 g
Type
reactant
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[Compound]
Name
crude material
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0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Chloropyrazin-2-yl)methanol
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(3-Chloropyrazin-2-yl)methanol
Reactant of Route 6
(3-Chloropyrazin-2-yl)methanol

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